molecular formula C7H14ClNO B2499889 (3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride CAS No. 2411279-09-7

(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride

Cat. No.: B2499889
CAS No.: 2411279-09-7
M. Wt: 163.65
InChI Key: PKEAFHBUZASMIQ-UHFFFAOYSA-N
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Description

The compound (3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine hydrochloride (CAS: 2411279-09-7) is a bicyclic amine hydrochloride featuring a 2-oxabicyclo[2.1.1]hexane scaffold with a methyl substituent at the 3-position and a methanamine group at the 1-position. Its molecular formula is C₇H₁₄ClNO (MW: 163.65 g/mol), and it is primarily utilized as a pharmaceutical building block for drug discovery .

Properties

IUPAC Name

(3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-5-6-2-7(3-6,4-8)9-5;/h5-6H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMXIOARVUDYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2)(O1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Oxabicyclohexane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: May produce secondary or tertiary amines.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis and is utilized as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. It can undergo:

  • Oxidation to form corresponding oxides.
  • Reduction to yield different amine derivatives.
  • Substitution reactions to introduce various functional groups.

Biology

Research has indicated potential biological activities , including:

  • Antimicrobial Properties : The compound has shown significant inhibition against common pathogens, particularly Gram-positive bacteria.
  • Cytotoxic Effects : Studies indicate dose-dependent reductions in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

Medicine

In medicinal chemistry, (3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride is explored for its therapeutic effects and as a precursor in drug development. Its unique structure allows it to act as a bioisostere of benzene derivatives, potentially leading to new drug candidates with improved efficacy and safety profiles.

Industry

The compound is also utilized in the synthesis of specialty chemicals and materials due to its unique structural properties that can enhance product performance.

Case Studies

Recent studies have highlighted the following findings regarding the compound's applications:

  • Antimicrobial Efficacy Study
    • Objective : Evaluate antimicrobial properties against common pathogens.
    • Results : Significant inhibition of bacterial growth was observed.
  • Cytotoxicity Assessment in Cancer Cell Lines
    • Objective : Assess cytotoxic potential against various cancer cell lines.
    • Results : Indicated promising dose-dependent cytotoxicity, suggesting further exploration for cancer treatment applications.

Mechanism of Action

The mechanism of action of (3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers within the 2-Oxabicyclo[2.1.1]hexane Scaffold

a) (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine Hydrochloride
  • Structure : Methyl group at the 4-position instead of 3.
  • CAS : 2170372-24-2 (PBWW023 in PharmaBlock catalog) .
  • Impact: The positional shift alters steric and electronic properties.
b) 1-{1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl}ethanamine Hydrochloride
  • Structure : Fluoromethyl substituent at the 1-position and ethanamine at 4-position.
  • CAS: Not specified (MFCD32691804).
  • Impact : Fluorine’s electronegativity increases polarity, improving solubility in polar solvents. The ethanamine chain may enhance binding affinity in biological targets compared to methanamine derivatives .

Substituent Modifications: Alkyl and Functional Groups

a) 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine
  • Structure : Ethyl substituent at the 1-position.
  • CAS : 2913177-68-7.
b) 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine Hydrochloride
  • Structure : Combines fluoromethyl and ethanamine groups.
  • Impact : The extended ethanamine chain and fluorine synergistically enhance both solubility and target engagement, making it suitable for CNS drug candidates .

Heteroatom and Ring System Variations

a) 2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic Acid Hydrochloride
  • Structure : Replaces oxygen with nitrogen (aza) and adds an acetic acid moiety.
  • CAS : 637740-18-2.
  • Impact : The nitrogen introduces basicity (pKa ~8–10), enabling pH-dependent solubility. The carboxylic acid group allows for conjugation strategies in prodrug design .
b) {3-Oxabicyclo[3.1.0]hexan-6-yl}methanamine Hydrochloride
  • Structure : Larger 3.1.0 bicyclic system with a cyclopropane ring.
  • CAS : 1803598-78-6.
  • Impact : The strained cyclopropane ring increases reactivity, favoring ring-opening reactions in synthetic pathways .

Comparative Data Table

Compound Name CAS Molecular Formula Key Structural Feature Potential Application
(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine HCl 2411279-09-7 C₇H₁₄ClNO 3-methyl, methanamine CNS drug intermediates
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine HCl 2170372-24-2 C₇H₁₄ClNO 4-methyl, methanamine Stabilized building block
1-{1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl}ethanamine HCl MFCD32691804 C₈H₁₄ClFNO Fluoromethyl, ethanamine Solubility-enhanced APIs
2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic Acid HCl 637740-18-2 C₇H₁₂ClNO₂ Aza, acetic acid Prodrug conjugation
{3-Oxabicyclo[3.1.0]hexan-6-yl}methanamine HCl 1803598-78-8 C₆H₁₂ClNO 3.1.0 bicyclic, cyclopropane Reactive intermediates

Key Research Findings

  • Synthetic Challenges : Sodium methoxide-mediated reactions with bicyclic ethers (e.g., 2-oxabicyclo[2.1.1]hexanes) can lead to equilibrium mixtures of oxazolidines, requiring careful isolation .
  • Biological Relevance : Fluorinated derivatives exhibit improved blood-brain barrier penetration due to increased lipophilicity and metabolic stability .
  • Thermodynamic Stability : 4-Methyl isomers demonstrate higher thermal stability than 3-methyl analogs, as evidenced by differential decomposition temperatures in accelerated stability studies .

Biological Activity

(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride, with the molecular formula C7H13NO·HCl, is a bicyclic amine compound notable for its unique structural properties. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bicyclic structure that includes an oxabicyclohexane ring, which contributes to its reactivity and biological interactions. The presence of a methyl group at the 3-position of the bicyclic framework influences its pharmacological properties.

Property Value
Molecular FormulaC7H13NO·HCl
Molecular Weight127.18 g/mol
CAS Number2411279-09-7

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxabicyclohexane Ring : Achieved through Diels-Alder reactions.
  • Methyl Group Introduction : Accomplished via alkylation reactions.
  • Hydrochloride Salt Formation : The free base reacts with hydrochloric acid to yield the hydrochloride salt .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its unique bicyclic structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects. The precise mechanism remains under investigation, but initial studies suggest interactions that may influence neurotransmitter systems and metabolic pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains, highlighting its role in combating infections.
  • Cytotoxic Effects : Investigations into cancer cell lines have shown that this compound may induce cytotoxicity, warranting further exploration in cancer therapeutics.
  • Neuropharmacological Effects : Its interaction with neurotransmitter systems suggests possible applications in treating neurological disorders.

Case Studies

Recent case studies have explored the compound's biological effects:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against common pathogens.
    • Results : Showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
  • Cytotoxicity Assessment in Cancer Cell Lines :
    • Objective : To assess the cytotoxic potential against various cancer cell lines.
    • Results : Indicated a dose-dependent reduction in cell viability, suggesting a promising avenue for cancer treatment.

Comparison with Similar Compounds

When compared to structurally similar compounds, this compound demonstrates distinct pharmacokinetic and pharmacodynamic profiles due to its unique structural features.

Compound Name Structural Features Biological Activity
This compoundBicyclic structure with methyl groupAntimicrobial, cytotoxic
(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochlorideSimilar bicyclic structure without methylLimited antimicrobial activity

Q & A

Basic Research Questions

Q. What synthetic routes are effective for synthesizing (3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine hydrochloride?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation for introducing the amino group and oxidation-reduction steps for functional group modifications. Key reagents include sodium borohydride (reduction) under anhydrous conditions. Reaction optimization requires strict temperature control (e.g., 0–5°C for exothermic steps) and inert atmospheres to prevent oxidation of sensitive intermediates. For bicyclic systems, regioselective ring-opening or closure steps are critical to avoid side products .

Q. Which analytical techniques ensure structural fidelity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm bicyclic framework and substituent positions. For complex splitting patterns, 2D techniques (e.g., COSY, HSQC) resolve overlaps .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .
  • Mass Spectrometry (HRMS) : Validate molecular formula via high-resolution ESI-MS to distinguish from isobaric impurities .

Q. How can researchers standardize storage conditions to maintain compound stability?

  • Methodological Answer : Store as a hydrochloride salt in amber glass vials under inert gas (argon) at –20°C. Desiccate using silica gel to prevent hygroscopic degradation. Periodic stability testing via TGA (thermogravimetric analysis) can monitor decomposition thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model reaction pathways (e.g., nucleophilic substitution at the oxabicyclo ring) using Gaussian or ORCA software. Compare activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate transition states .
  • Isotopic Labeling : Use 18O^{18}O-labeled analogs to trace oxygen migration during ring-opening reactions. Couple with LC-MS for pathway elucidation .

Q. How can researchers optimize enantiomeric purity for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Employ Chiralpak® columns with polar organic mobile phases (e.g., hexane:isopropanol 90:10) to separate enantiomers.
  • Asymmetric Catalysis : Use palladium-catalyzed C–H activation with chiral ligands (e.g., BINAP) to induce stereoselectivity during functionalization .

Q. What experimental designs mitigate biological assay interference from the hydrochloride counterion?

  • Methodological Answer :

  • Counterion Exchange : Convert to free base via ion-exchange resin (e.g., Amberlite® IRA-400) and re-salt with biocompatible anions (e.g., citrate) .
  • Control Experiments : Include equimolar NaCl controls in bioassays to isolate counterion effects on cell viability or receptor binding .

Contradiction Analysis Framework

Data Conflict Resolution Strategy Example
NMR vs. computational geometryOverlay DFT-optimized structure with NOESY correlations for steric validationDiscrepancy in ring puckering resolved via 1H^1H-1H^1H NOESY
Biological activity variabilityStandardize assay buffers (pH 7.4 PBS) and validate via orthogonal assays (SPR vs. ELISA)Inconsistent IC₅₀ values reconciled using SPR binding kinetics

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